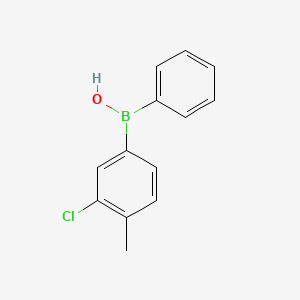
(3-Chloro-4-methylphenyl)phenylborinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (3-cloro-4-metilfenil)fenilborínico es un compuesto organobórico con la fórmula molecular C13H12BClO2. Este compuesto es parte de la familia del ácido borónico, que es conocida por su versatilidad en la síntesis orgánica, particularmente en las reacciones de acoplamiento cruzado como el acoplamiento de Suzuki-Miyaura .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido (3-cloro-4-metilfenil)fenilborínico típicamente implica la reacción del ácido 3-cloro-4-metilfenilborónico con el ácido fenilborónico bajo condiciones específicas. La reacción generalmente está catalizada por paladio y requiere una base como el carbonato de potasio. La reacción se lleva a cabo en un solvente orgánico como tolueno o etanol a temperaturas elevadas .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto son similares a la síntesis de laboratorio pero se amplían para acomodar cantidades más grandes. El uso de reactores de flujo continuo y sistemas automatizados ayuda a mantener condiciones de reacción consistentes y mejorar el rendimiento .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido (3-cloro-4-metilfenil)fenilborínico experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción típicamente implica el uso de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en un medio acuoso.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Metóxido de sodio en metanol.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir un derivado de fenol, mientras que la reducción podría producir un ácido borínico metilado .
Aplicaciones Científicas De Investigación
El ácido (3-cloro-4-metilfenil)fenilborínico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como reactivo en las reacciones de acoplamiento de Suzuki-Miyaura para formar enlaces carbono-carbono.
Biología: Investigado por su posible uso en la síntesis de moléculas biológicamente activas.
Medicina: Explorado por su papel en el desarrollo de productos farmacéuticos, particularmente en la síntesis de intermediarios farmacéuticos.
Industria: Utilizado en la producción de materiales avanzados y polímeros
Mecanismo De Acción
El mecanismo de acción del ácido (3-cloro-4-metilfenil)fenilborínico en las reacciones químicas implica la formación de un intermedio de éster de boronato. Este intermedio puede experimentar varias transformaciones dependiendo de las condiciones de reacción. Los objetivos moleculares y las vías involucradas están principalmente relacionados con su capacidad para formar enlaces boro-carbono estables, que son cruciales en las reacciones de acoplamiento cruzado .
Comparación Con Compuestos Similares
Compuestos similares
- Ácido fenilborónico
- Ácido 3-cloro-4-metilfenilborónico
- Ácido 4-metoxifenilborónico
- Ácido 2-fluoro-4-metilfenilborónico
Unicidad
Lo que diferencia al ácido (3-cloro-4-metilfenil)fenilborínico de compuestos similares es su combinación única de un grupo cloro y metilo en el anillo fenilo, lo que puede influir en su reactividad y selectividad en las reacciones químicas. Esto lo hace particularmente útil en aplicaciones sintéticas específicas donde estos grupos funcionales son ventajosos .
Propiedades
Número CAS |
872495-52-8 |
|---|---|
Fórmula molecular |
C13H12BClO |
Peso molecular |
230.50 g/mol |
Nombre IUPAC |
(3-chloro-4-methylphenyl)-phenylborinic acid |
InChI |
InChI=1S/C13H12BClO/c1-10-7-8-12(9-13(10)15)14(16)11-5-3-2-4-6-11/h2-9,16H,1H3 |
Clave InChI |
GQFDPDZSCSVXFB-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1)(C2=CC(=C(C=C2)C)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















